2-(3,4-Dimethylphenyl)benzo-1,4-quinone
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Overview
Description
2-(3,4-Dimethylphenyl)benzo-1,4-quinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This specific compound features a benzoquinone core substituted with a 3,4-dimethylphenyl group. Quinones are known for their vibrant colors and are widely studied for their redox properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)benzo-1,4-quinone typically involves the oxidation of 2-(3,4-dimethylphenyl)aniline. A common method includes the use of oxidizing agents such as potassium dichromate or manganese dioxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalytic oxidation and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, manganese dioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)benzo-1,4-quinone has diverse applications in scientific research:
Chemistry: Used as a redox-active compound in various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)benzo-1,4-quinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful electron transfer agent. The compound interacts with molecular targets such as enzymes and proteins, influencing various biochemical pathways. Its ability to generate reactive oxygen species also contributes to its biological activities .
Comparison with Similar Compounds
1,4-Benzoquinone: A simpler quinone with similar redox properties but lacks the substituted phenyl group.
2,5-Dimethyl-1,4-benzoquinone: Another dimethyl-substituted quinone with different substitution patterns.
Naphthoquinone: A larger quinone structure with extended conjugation.
Uniqueness: 2-(3,4-Dimethylphenyl)benzo-1,4-quinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its stability and reactivity compared to simpler quinones .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9-3-4-11(7-10(9)2)13-8-12(15)5-6-14(13)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTZMEBRQGEJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C=CC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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